molecular formula C12H14O2 B13336912 Methyl (1S,2S)-2-phenylcyclobutane-1-carboxylate

Methyl (1S,2S)-2-phenylcyclobutane-1-carboxylate

Cat. No.: B13336912
M. Wt: 190.24 g/mol
InChI Key: HYKSBYAKIAMERH-MNOVXSKESA-N
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Description

Methyl (1S,2S)-2-phenylcyclobutane-1-carboxylate is an organic compound with a unique cyclobutane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1S,2S)-2-phenylcyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer efficient and sustainable synthesis routes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,2S)-2-phenylcyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can convert carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and halogenating agents like bromine or chlorine .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl (1S,2S)-2-phenylcyclobutane-1-carboxylate include:

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of a cyclobutane ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

methyl (1S,2S)-2-phenylcyclobutane-1-carboxylate

InChI

InChI=1S/C12H14O2/c1-14-12(13)11-8-7-10(11)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3/t10-,11+/m1/s1

InChI Key

HYKSBYAKIAMERH-MNOVXSKESA-N

Isomeric SMILES

COC(=O)[C@H]1CC[C@@H]1C2=CC=CC=C2

Canonical SMILES

COC(=O)C1CCC1C2=CC=CC=C2

Origin of Product

United States

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